Magnesium titanium oxide (Mg2TiO4)

Description

Bulk Material Synthesis Strategies

The synthesis of Mg2TiO4 in bulk form is predominantly achieved through several established methods, each offering distinct advantages in terms of reaction conditions and final product characteristics.

The solid-state reaction is the most conventional and cost-effective method for producing Mg2TiO4. This technique involves the high-temperature calcination of a stoichiometric mixture of magnesium oxide (MgO) and titanium dioxide (TiO2) powders. The typical molar ratio for the precursors is 2:1 (MgO:TiO2) to achieve the desired Mg2TiO4 phase.

The reaction is generally carried out in rotary kilns or furnaces at temperatures ranging from 1200°C to 1400°C. One study details a process where samples were first synthesized at 1500°C for 2 hours. nsf.gov To eliminate impurities like MgTiO3, excess MgO was added to the formulation. nsf.gov The final products are then washed with deionized water until a neutral pH is achieved and dried at 60°C. nsf.gov While simple and scalable, this method often results in powders with relatively large and non-uniform particles. researchgate.net

Key Parameters for Solid-State Synthesis of Mg2TiO4

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Precursors | MgO, TiO2 | Stoichiometric ratio of 2:1 is crucial. |

| Calcination Temperature | 1200°C - 1500°C | Higher temperatures can promote grain growth. nsf.gov |

| Reaction Time | 2 - 6 hours | Dependent on temperature and desired phase purity. nsf.gov |

The sol-gel method offers a wet-chemical route to synthesize Mg2TiO4 powders and ceramics with higher purity and homogeneity at lower temperatures compared to solid-state reactions. nih.gov This process involves the hydrolysis and polycondensation of metal alkoxide precursors to form a sol, which then transforms into a gel. researchgate.net The gel is subsequently dried and calcined to yield the final oxide product.

For instance, magnesium-doped titania has been synthesized by dissolving titanium tetrachloride in isopropyl alcohol to form a sol. researchgate.net A solution of magnesium nitrate (B79036) in water is then added dropwise to the mixture at 60°C and a pH of 3, followed by constant stirring for two hours. researchgate.net The resulting gel is aged for 24 hours, ground, and calcined at 500°C for two hours. researchgate.net This method allows for precise control over the material's stoichiometry and microstructure, leading to enhanced properties. nih.govresearchgate.net

Advantages of Sol-Gel Processing

| Feature | Description |

|---|---|

| High Purity & Homogeneity | Molecular-level mixing of precursors leads to a more uniform product. nih.govresearchgate.net |

| Lower Processing Temperatures | Reduces energy consumption and the risk of thermal degradation. nih.gov |

| Control over Microstructure | Allows for tailoring of particle size, porosity, and surface area. nih.govresearchgate.net |

| Versatility | Can be used to produce powders, thin films, and monolithic ceramics. researchgate.netdtu.dk |

Hydrothermal synthesis is another wet-chemical technique that utilizes high-temperature and high-pressure water as a reaction medium to crystallize materials. This method is particularly advantageous for producing fine, well-crystallized powders with controlled morphology. In a typical process, magnesium and titanium precursors are reacted in an aqueous solution within a sealed vessel (autoclave) at elevated temperatures and pressures. rsc.org

For example, a similar compound, Cr-doped ZnGa2O4, is synthesized by dissolving gallium and zinc nitrates in water, adding a chromium nitrate solution, and adjusting the pH to 9 with ammonium (B1175870) hydroxide. osti.gov The resulting solution is then subjected to hydrothermal treatment in a Teflon-lined autoclave for 10 hours at temperatures ranging from 120°C to 220°C. osti.gov This approach can yield nanoparticles with specific size ranges, such as the 10-70 nm particles obtained for MgGa2O4:Cr3+. rsc.org

Mechanical alloying (MA) is a solid-state powder processing technique that employs a high-energy ball mill to induce chemical reactions and structural changes at the atomic level. durham.ac.uk This method involves the repeated welding, fracturing, and re-welding of powder particles, leading to the synthesis of both equilibrium and non-equilibrium phases. durham.ac.ukresearchgate.net High-energy ball milling can be used to produce nanostructured materials and alloys that are difficult to obtain through conventional methods. researchgate.net

In the context of Mg2TiO4, this technique can be used to refine the grain size and enhance the reactivity of the precursor powders, potentially lowering the required calcination temperature for phase formation. jmi.ac.inmdpi.com The process variables, such as milling time, speed, and the ball-to-powder ratio, are critical in determining the final product's characteristics. For instance, in a Mg-Sn-Na system, a 12-hour milling duration was found to be sufficient for proper mixing and mechanical alloying. mdpi.com

The Travelling Solvent Float Zone (TSFZ) method is a sophisticated technique used to grow large, high-purity single crystals of materials, including oxides like Mg2TiO4. weizmann.ac.ilpsi.chmdpi.com This crucible-free method is particularly useful for incongruently melting materials, where the material decomposes before it melts. weizmann.ac.ilarxiv.org

In the TSFZ process, a molten zone is created and held between two solid rods of the material by its own surface tension. psi.ch This molten zone is then slowly moved along the length of the rods. As the molten zone travels, it melts the feed rod at one end and solidifies into a single crystal at the other. arxiv.org The use of optical furnaces with infrared lamps allows for precise temperature control, reaching up to 3000°C. psi.chmdpi.com This method minimizes thermal strain and contamination from a crucible, resulting in crystals of high quality and significant size (cm³). psi.chmdpi.com

Key Features of the TSFZ Method

| Feature | Description |

|---|---|

| High Purity Crystals | The crucible-free nature of the process prevents contamination. mdpi.com |

| Growth of Incongruent Materials | A solvent is used to lower the melting temperature of the material. weizmann.ac.ilarxiv.org |

| Large Single Crystals | Capable of producing crystals of cm³ volume. psi.chmdpi.com |

| Controlled Atmosphere | Growth can be performed under various gas atmospheres, pressures, or vacuum. mdpi.com |

Nanostructured and Thin Film Fabrication Methods

The fabrication of Mg2TiO4 in the form of nanostructures and thin films opens up possibilities for its application in advanced technologies. These forms can exhibit unique properties compared to their bulk counterparts due to their high surface-area-to-volume ratio and quantum confinement effects. itu.edu.tr

Various techniques are employed for the fabrication of nanostructured materials, including sol-gel synthesis, hydrothermal methods, and electrochemical deposition. nih.govresearchgate.net For instance, the sol-gel process can be adapted to produce nanoparticles by controlling the hydrolysis and condensation reactions, followed by calcination at relatively low temperatures. researchgate.net

Thin films of materials similar to Mg2TiO4 have been fabricated using techniques like pulsed-laser deposition (PLD), spin coating, and drop-dry deposition. aip.orgyoutube.comnih.gov In PLD, a high-power laser is used to vaporize a target material, which then deposits as a thin film onto a substrate. aip.orgresearchgate.net The properties of the resulting film, such as its crystallinity and phase purity, are highly dependent on deposition parameters like oxygen pressure and deposition rate. aip.org Spin coating and drop-dry deposition are simpler, solution-based methods that involve depositing a precursor solution onto a substrate followed by thermal treatment. youtube.comnih.govmdpi.com

Properties

CAS No. |

12032-52-9 |

|---|---|

Molecular Formula |

Mg2O4Ti |

Molecular Weight |

160.48 g/mol |

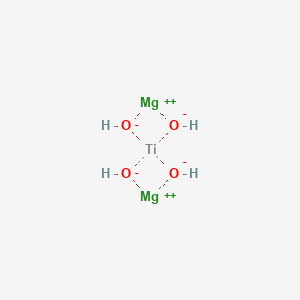

IUPAC Name |

dimagnesium;oxygen(2-);titanium(4+) |

InChI |

InChI=1S/2Mg.4O.Ti/q2*+2;4*-2;+4 |

InChI Key |

PRCGQSJBGXSCER-UHFFFAOYSA-N |

SMILES |

[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Ti] |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Ti+4] |

Other CAS No. |

12032-52-9 |

Synonyms |

dimagnesium titanium tetraoxide |

Origin of Product |

United States |

Synthesis Methodologies and Fabrication Techniques of Mg2tio4

Nanostructured and Thin Film Fabrication Methods

Pechini-Type Polymerized Complex Route for Mg2TiO4 Nanoparticles

The Pechini method is a wet-chemical technique utilized for synthesizing multicomponent ceramic powders with high purity and homogeneity. It involves the formation of a polymeric resin through the chelation of metal cations by a hydroxycarboxylic acid, such as citric acid, followed by polymerization with a polyhydroxy alcohol, like ethylene (B1197577) glycol.

In the context of Mg2TiO4 nanoparticle synthesis, magnesium and titanium precursors are dissolved in a solution containing citric acid. The citric acid forms stable chelates with the magnesium and titanium ions. Subsequent addition of ethylene glycol and heating leads to a polyesterification reaction, resulting in a homogenous, viscous resin where the metal ions are uniformly distributed. This resin is then calcined at elevated temperatures to burn off the organic components, yielding fine, crystalline Mg2TiO4 nanoparticles. The precise control over the stoichiometry and the low synthesis temperatures are significant advantages of this route.

Plasma Ion Immersion Implantation (PIII) for Surface Nano-Layer Construction

Plasma Ion Immersion Implantation (PIII) is a surface modification technique used to implant ions into a material to alter its surface properties. wikipedia.orgcityu.edu.hk It is a non-line-of-sight process, making it suitable for treating complex-shaped objects. cityu.edu.hklongdom.org In this method, the substrate to be treated is immersed in a plasma containing the desired ions and is then subjected to a series of high-voltage negative pulses. cityu.edu.hkyoutube.com This pulsed biasing extracts ions from the plasma and accelerates them towards the substrate, resulting in their implantation into the near-surface region. wikipedia.org

For the construction of a Mg2TiO4 nano-layer, a substrate is placed in a vacuum chamber where a plasma containing both magnesium and titanium ions is generated. By applying a high-voltage pulsed bias to the substrate, Mg and Ti ions are implanted into the surface. Subsequent thermal annealing can then promote the reaction between the implanted species and the substrate material (if it contains oxygen) or with a controlled oxygen atmosphere to form a crystalline Mg2TiO4 layer. The key parameters influencing the layer formation are the ion fluences, implantation energy, and annealing conditions. cityu.edu.hk PIII offers the advantage of creating well-adhered, thin surface layers with modified properties. cityu.edu.hk

Key Features of Plasma Ion Immersion Implantation:

| Feature | Description |

| Process | A surface modification technique that uses plasma to implant ions. wikipedia.orgcityu.edu.hk |

| Versatility | Capable of treating non-planar objects without complex manipulation. cityu.edu.hklongdom.org |

| Mechanism | A pulsed high-voltage bias extracts and accelerates ions from the plasma into the substrate. cityu.edu.hkyoutube.com |

| Energy Range | Can vary from as low as 10 eV up to 100 keV. cityu.edu.hk |

| Applications | Used in semiconductor processing and to enhance mechanical properties of metals. cityu.edu.hk |

Radio-Frequency Magnetron Sputtering for Mg2TiO4 Thin Film Deposition

Radio-frequency (RF) magnetron sputtering is a versatile physical vapor deposition (PVD) technique for depositing thin films of various materials, including insulating or dielectric materials. semicore.com The process involves bombarding a target material with energetic ions from a plasma, which causes atoms to be "sputtered" off the target and deposited onto a substrate. semicore.comyoutube.com The use of an RF power source prevents the build-up of charge on insulating targets, which would otherwise halt the sputtering process. semicore.com Magnets behind the target confine the plasma close to the target surface, increasing the ionization efficiency and deposition rate. semicore.com

To deposit Mg2TiO4 thin films, a ceramic target of Mg2TiO4 is typically used. The sputtering process is carried out in a vacuum chamber filled with an inert gas, such as argon. Applying RF power to the target generates a plasma. The argon ions bombard the Mg2TiO4 target, and the sputtered species travel to the substrate, forming a thin film. The properties of the deposited film, such as crystallinity and stoichiometry, are highly dependent on parameters like RF power, substrate temperature, and the pressure and composition of the sputtering gas. Post-deposition annealing is often performed to improve the crystallinity of the films. researchgate.net

Research Findings on RF Magnetron Sputtered Mg2TiO4 Thin Films:

Nanocrystalline Mg2TiO4 thin films with a thickness of 200-300 nm have been deposited on quartz substrates at room temperature. researchgate.net

As-deposited films are typically amorphous, and a post-deposition annealing step in air (e.g., at 500°C for 1 hour) is necessary to induce a crystalline phase. researchgate.net

This amorphous-to-crystalline transition leads to an increase in the refractive index (to around 1.98-2.03 at 600 nm) and a decrease in the optical bandgap (to values between 4.44 and 4.58 eV). researchgate.net

The improved crystalline nature and packing densities are credited for the increase in the refractive index. researchgate.net

Low Pressure Metalorganic Chemical Vapor Deposition (MOCVD) for Thin Film Growth

Low-Pressure Metalorganic Chemical Vapor Deposition (MOCVD) is a chemical vapor deposition technique used to grow high-quality crystalline thin films. It involves the introduction of volatile organometallic precursors, which contain the desired elements, into a reactor chamber. youtube.com These precursors decompose on a heated substrate, leading to the formation of a thin film. MOCVD allows for precise control over film thickness, composition, and uniformity over large areas. nih.gov

For the growth of Mg2TiO4 thin films using MOCVD, suitable metalorganic precursors for magnesium (e.g., bis(cyclopentadienyl)magnesium) and titanium (e.g., titanium isopropoxide) are selected. These precursors, in vapor form, are transported into the low-pressure reactor using a carrier gas. An oxidizing agent, such as oxygen or water vapor, is also introduced. On the heated substrate, the precursors react and decompose, leading to the growth of a Mg2TiO4 film. The growth temperature, precursor flow rates, and the ratio of the precursors are critical parameters that determine the film's properties. nih.gov

MOCVD Growth Parameters and Their Influence:

| Parameter | Influence |

| Growth Temperature | Affects the surface mobility of adatoms and the desorption rate of species, influencing crystal quality. nih.gov |

| Precursor Flux Ratios | Allows for precise control over the stoichiometry of the grown film. nih.gov |

| Reactor Pressure | Influences the reaction kinetics and uniformity of the deposited film. |

Advanced Structural Characterization and Crystallographic Analysis of Mg2tio4

Crystal Structure and Phase Identification

Magnesium titanium oxide, also known as qandilite, predominantly crystallizes in the inverse spinel structure. researchgate.netminsocam.org This structure is a variant of the normal spinel structure, which is common for minerals with the general formula AB₂O₄. researchgate.net In the case of Mg₂TiO₄, the structural formula is more accurately represented as (Mg)²⁺[Mg²⁺Ti⁴⁺]O₄. researchgate.net This notation signifies that the tetrahedral (A) sites in the crystal lattice are occupied by magnesium (Mg²⁺) ions, while the octahedral (B) sites are randomly occupied by the remaining magnesium (Mg²⁺) and titanium (Ti⁴⁺) ions. researchgate.netchemtube3d.com

The crystal structure of Mg₂TiO₄ belongs to the cubic system and is characterized by the space group Fd-3m. researchgate.netnih.gov This space group is consistent with the spinel structure type. researchgate.net The oxygen ions form a cubic close-packed (ccp) lattice, providing the framework within which the cations reside in the tetrahedral and octahedral interstices. chemtube3d.com Specifically, titanium ions occupy half of the octahedral holes, while magnesium ions are distributed among the remaining half of the octahedral holes and all of the tetrahedral holes. chemtube3d.com

While the cubic Fd-3m space group is the most commonly reported structure, some studies also describe an orthorhombic polymorph of Mg₂TiO₄ crystallizing in the Imma space group. materialsproject.org This highlights the potential for structural diversity in this compound under different conditions.

The defining feature of the Mg₂TiO₄ inverse spinel structure is its specific cation distribution. minsocam.orgresearchgate.net At room temperature, it exhibits a completely inverse cation distribution, meaning all Ti⁴⁺ ions occupy octahedral sites, while Mg²⁺ ions are split between tetrahedral and octahedral sites. minsocam.orgresearchgate.net This arrangement can be represented by the formula (Mg)tet[MgTi]octO₄, where 'tet' denotes tetrahedral coordination and 'oct' denotes octahedral coordination. minsocam.org

The degree of cation order or disorder is quantified by the inversion parameter, 'x', in the general formula (A₁₋ₓBₓ)[Aₓ/₂B₁₋ₓ/₂]₂O₄. wikipedia.org For a normal spinel, x = 0, and for a fully inverse spinel, x = 1. rruff.info Mg₂TiO₄ at ambient conditions is considered a fully inverse spinel. minsocam.orgarizona.edu

However, the cation distribution is temperature-dependent. In-situ neutron diffraction studies have revealed that cation disordering becomes noticeable above approximately 900 °C. minsocam.orgarizona.edu As the temperature increases, some Ti⁴⁺ ions migrate to the tetrahedral sites. minsocam.org By 1416 °C, about 4% of the titanium is found in tetrahedral coordination. minsocam.orgarizona.edu This disordering process is reversible, and upon cooling, the structure rapidly reverts to the fully inverse arrangement, making it difficult to preserve the high-temperature disordered state by quenching. minsocam.orgarizona.edu The enthalpy of the Mg-Ti disordering has been determined to be -46.1 ± 0.4 kJ/mol. minsocam.orgarizona.edu

Table 1: Cation Distribution in Mg₂TiO₄ at Different Temperatures

| Temperature (°C) | Tetrahedral Site Occupancy | Octahedral Site Occupancy | Inversion State | Reference |

|---|---|---|---|---|

| Room Temperature | Mg²⁺ | Mg²⁺, Ti⁴⁺ | Completely Inverse | minsocam.orgresearchgate.net |

| > 900 °C | Mg²⁺, Ti⁴⁺ (minor) | Mg²⁺, Ti⁴⁺ | Partially Disordered | minsocam.orgarizona.edu |

| 1416 °C | ~4% Ti⁴⁺ | Mg²⁺, ~96% Ti⁴⁺ | Partially Disordered | minsocam.orgarizona.edu |

The lattice parameters of Mg₂TiO₄ have been determined through various diffraction techniques. For the cubic inverse spinel structure (space group Fd-3m), the lattice parameter 'a' is a crucial characteristic. Reported values for 'a' show some variation depending on the synthesis method and analytical technique. For instance, a value of 8.4443(4) Å has been reported. nih.gov Another study reports a slightly different value of 8.450 (± 0.003) Å for a thin surface layer. arxiv.org

For the orthorhombic modification (space group Imma), the lattice parameters are given as a = 6.01 Å, b = 6.03 Å, and c = 8.53 Å. materialsproject.org Furthermore, computational studies have also provided theoretical lattice parameters for different polymorphs of Mg₂TiO₄. For a triclinic structure (space group P1), the calculated lattice parameters are a = 6.076 Å, b = 10.338 Å, and c = 14.753 Å. materialsproject.org It is important to note that calculated cell volumes are often overestimated. materialsproject.org The lattice parameter of Mg₂TiO₄ also exhibits a temperature dependence, which has been studied and modeled. researchgate.net

Table 2: Reported Lattice Parameters for Different Mg₂TiO₄ Polymorphs

| Crystal System | Space Group | Lattice Parameter a (Å) | Lattice Parameter b (Å) | Lattice Parameter c (Å) | Reference |

|---|---|---|---|---|---|

| Cubic | Fd-3m | 8.4443(4) | - | - | nih.gov |

| Cubic | Fd-3m | 8.450 (± 0.003) | - | - | arxiv.org |

| Orthorhombic | Imma | 6.01 | 6.03 | 8.53 | materialsproject.org |

| Triclinic (Calculated) | P1 | 6.076 | 10.338 | 14.753 | materialsproject.org |

Microstructural and Morphological Characterization

The particle and crystallite sizes of Mg₂TiO₄ are highly dependent on the synthesis method. Wet chemical methods, such as the Pechini-type polymerized complex route, can produce well-crystallized Mg₂TiO₄ nanoparticles with sizes around 10 nm. researchgate.net Mechanical alloying is another technique used to synthesize nanocrystalline Mg₂TiO₄ powders. researchgate.net Studies using this method have shown that the particle size decreases with increasing milling time, with particle sizes in the range of 60-100 nm being achieved after 35 hours of milling. researchgate.net

It is important to distinguish between particle size and crystallite size. Crystallite size refers to the size of a single crystal, while a particle may be composed of several crystallites (polycrystalline) or be a single crystal. csjmu.ac.in Techniques like X-ray diffraction (XRD) are used to determine the crystallite size, often employing the Scherrer equation. csjmu.ac.in Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are used to observe the morphology and measure the particle size directly. researchgate.net In some cases, nanoparticles with diameters up to around 65 nm have been observed to be single crystalline. researchgate.net

The specific surface area of a material is inversely related to its particle size; smaller particles lead to a larger surface area. itu.edu.tr For Mg₂TiO₄, the synthesis method significantly influences this property. Nanopowders synthesized via the Pechini-type polymerized complex route, with particle sizes of about 10 nm, exhibit a large specific surface area of 72 m²/g. researchgate.net In contrast, pristine Mg₂TiO₄ synthesized by other methods may have a much lower BET surface area, for example, 1.7 m²/g. nih.gov Nitrogen adsorption methods, such as the BET (Brunauer-Emmett-Teller) analysis, are standard for determining the specific surface area of powders. researchgate.net A porous microstructure can also contribute to a higher specific surface area, which is beneficial for applications like photocatalysis. nih.gov

Grain Morphology, Size Distribution, and Sintering Effects

The microstructure of Mg2TiO4, particularly its grain morphology and size, is significantly influenced by the synthesis method and subsequent sintering processes. Sintering, a key step in ceramic processing, plays a crucial role in the densification and grain growth of the material. researchgate.netresearchgate.net An increase in sintering temperature generally leads to a reduction in porosity and promotes grain growth. researchgate.net For instance, studies on hot-pressed composites have shown that increasing the sintering temperature enhances the densification process, which in turn improves the microstructure and mechanical properties up to an optimal temperature. mdpi.com

The morphology of Mg2TiO4 particles can vary significantly. Pristine Mg2TiO4 is often composed of bulky particles that can be several microns in size. nih.gov These larger particles are typically agglomerations of smaller, nanometer-sized granules that are closely packed. nih.gov The synthesis method has a profound impact on the resulting morphology. For example, Mg2SiO4 powders, a related silicate (B1173343) spinel, have been observed to form smooth, rough, and concaved spherical particles depending on the calcination temperature. mdpi.com

Additives can also be used to control the grain size and microstructure. The addition of titanium dioxide (TiO2) to Mg2TiO4 can react to form MgTiO3, effectively reducing the grain size of the original Mg2TiO4 and mitigating internal defects. researchgate.net Similarly, the introduction of small amounts of impurities like CaO can significantly affect the microstructure and promote densification and grain growth. researchgate.net The particle size itself can be controlled through methods like mechanical alloying, where an increase in milling time leads to a decrease in particle size. researchgate.net

| Parameter | Observation | Influencing Factors | Citation |

| Grain Morphology | Bulky particles, agglomerates of nano-granules, porous textures, smooth/rough/concaved spheres. | Synthesis method, sintering temperature, additives. | nih.govmdpi.com |

| Grain Size | Ranging from nanometers (e.g., ~20 nm) to several microns. | Sintering temperature, milling time, additives (TiO2, CaO). | researchgate.netnih.govresearchgate.net |

| Sintering Effects | Increased temperature leads to higher density and larger grain size up to an optimal point. | Sintering temperature, pressure, and duration. | researchgate.netmdpi.commdpi.com |

Elemental Homogeneity Mapping via SEM-EDS

Scanning Electron Microscopy coupled with Energy Dispersive X-ray Spectrometry (SEM-EDS) is a powerful technique for determining the elemental composition and distribution within a material. utexas.edutescan-analytics.com This method involves scanning a focused electron beam across the sample surface, which generates characteristic X-rays from the elements present. tescan-analytics.com By collecting a complete X-ray spectrum at each pixel of the scanned image, a detailed elemental map can be constructed. rsc.orgjeol.com

For Mg2TiO4, SEM-EDS is crucial for verifying the uniform distribution of magnesium (Mg), titanium (Ti), and oxygen (O) throughout the synthesized material. This ensures the formation of a homogeneous compound without significant phase segregation. The technique can produce qualitative intensity maps, which show the relative abundance of elements, or more advanced quantitative concentration maps that provide precise compositional data for each pixel after corrections for background and peak overlaps. jeol.comyoutube.com This level of analysis is essential for quality control and for correlating the material's microstructure with its chemical composition, ensuring that the desired stoichiometry has been achieved and is consistent across the sample.

Spectroscopic and Diffraction Techniques for Structural Elucidation

A comprehensive understanding of the crystal structure of Mg2TiO4 is achieved through the application of various spectroscopic and diffraction techniques. These methods provide detailed information about the phase purity, atomic arrangement, and crystalline nature of the material.

X-ray Diffraction (XRD) for Phase Purity and Structural Confirmation

X-ray Diffraction (XRD) is the primary technique used to confirm the phase and crystal structure of Mg2TiO4. The resulting diffraction pattern is a fingerprint of the material's atomic arrangement. For Mg2TiO4, the diffraction peaks are typically matched with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS), such as card number 00-025-1157, to confirm the formation of the desired spinel phase. nih.gov

XRD is also instrumental in assessing the phase purity of the synthesized material, ensuring the absence of secondary phases or unreacted precursors. nih.govresearchgate.net Furthermore, XRD analysis can reveal detailed structural information. For instance, high-pressure XRD studies have shown that cubic Mg2TiO4 can transform into a high-pressure tetragonal phase. github.ionih.gov The analysis of XRD peak broadening, for example through the Williamson-Hall method, can provide valuable information about the crystallite size and lattice strain within the nanoparticles. researchgate.netresearchgate.net The lattice parameters of the crystal structure, such as the unit cell dimension 'a' for the cubic spinel structure, can be precisely determined from the diffraction data. researchgate.net

| XRD Analysis Application | Key Findings for Mg2TiO4 | Citation |

| Phase Identification | Confirmed formation of spinel structure (JCPDS: 00-025-1157). | nih.gov |

| Phase Purity | Verification of single-phase Mg2TiO4, free from impurities. | nih.govresearchgate.net |

| Structural Transformation | Observation of pressure-induced phase transition from cubic to tetragonal. | github.ionih.gov |

| Crystallite Size/Strain | Estimation of crystallite size and lattice strain from peak broadening. | researchgate.netresearchgate.net |

| Lattice Parameters | Determination of unit cell dimensions (e.g., a = 0.8444(8) nm for single crystal). | researchgate.net |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) offer direct visualization of the nanostructure of Mg2TiO4. researchgate.net TEM images can reveal the morphology and size of individual nanoparticles and their agglomerates. researchgate.net For instance, TEM studies have shown that Mg2TiO4 can consist of polycrystalline bulky particles with grain sizes around 20 nm. nih.gov

HR-TEM provides even greater detail, allowing for the visualization of the atomic lattice fringes of the crystalline material. psu.edu This capability is crucial for confirming the high crystallinity of the nanoparticles and observing how they are interconnected. nih.gov In studies of Mg2TiO4 nanoparticles synthesized by methods like the polymerized complex route, TEM analysis has indicated the formation of well-crystallized particles as small as 10 nm. researchgate.net

Selected Area Electron Diffraction (SAED) for Crystalline Nature

Selected Area Electron Diffraction (SAED) is a technique performed within a TEM that provides critical information about the crystallinity of a material. numberanalytics.comslideshare.net When an electron beam passes through a selected area of the sample, it diffracts in a pattern that is characteristic of the material's crystal structure. numberanalytics.com

For Mg2TiO4, SAED patterns are used to determine whether the material is single-crystalline, polycrystalline, or amorphous. youtube.com A pattern of sharp, discrete spots indicates a single crystal, whereas a series of concentric rings is characteristic of a polycrystalline material, where the rings are formed by the diffraction from many randomly oriented crystallites. youtube.comresearchgate.net Studies on Mg2TiO4 nanoparticles have consistently shown SAED ring patterns, confirming their polycrystalline nature. The distances between the crystalline planes calculated from these rings are found to be consistent with the standard pattern for the spinel Mg2TiO4 crystal structure. nih.govresearchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a fundamental tool for examining the surface morphology and microstructure of Mg2TiO4. tescan-analytics.com SEM images provide a three-dimensional-like view of the sample surface, revealing details about particle shape, size, and aggregation. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com When analyzing magnesium titanium oxide (Mg₂TiO₄) films, XPS survey scans confirm the presence of magnesium, titanium, and oxygen. researchgate.net High-resolution spectra provide detailed information about the chemical states of these elements.

For Mg₂TiO₄ films, the high-resolution spectrum for Mg 2p shows a peak at approximately 49.4 eV, which corresponds to the Mg²⁺ ion. researchgate.net The Ti 2p spectrum exhibits binding energies of 458.2 eV and 463.9 eV, characteristic of the Ti⁴⁺ species in the Mg₂TiO₄ structure. researchgate.net The O 1s spectra can also be analyzed to understand the oxygen bonding environment. researchgate.net

The binding energy is a critical parameter in XPS, representing the energy required to remove an electron from an atom. youtube.com It is calculated by subtracting the kinetic energy of the photoelectron and the spectrometer's work function from the energy of the incident X-rays. youtube.com This characteristic binding energy allows for the identification of each element and its chemical state. youtube.comarxiv.org For instance, in a study of calcined brucite and titania mixtures, the binding energy for Mg1s in MgTi₂O₅ was found to be 1303.38 eV, while in MgO, it was 1304.18 eV. nih.gov

The elemental surface compositions can be quantified from the survey scan analysis. For Mg₂TiO₄ films, the metallic ratio of Mg to Ti is confirmed to be approximately 2:1. researchgate.net

Interactive Data Table: XPS Binding Energies for Mg₂TiO₄

Below is a summary of typical binding energies observed for the constituent elements in Mg₂TiO₄.

| Element | Orbital | Binding Energy (eV) | Corresponding Ion |

| Magnesium | Mg 2p | 49.4 | Mg²⁺ |

| Titanium | Ti 2p₃/₂ | 458.2 | Ti⁴⁺ |

| Titanium | Ti 2p₁/₂ | 463.9 | Ti⁴⁺ |

Note: These values are approximate and can vary slightly depending on the specific experimental conditions and sample preparation.

Raman Spectroscopy for Vibrational Modes and Pressure-Induced Studies

Raman spectroscopy is a powerful non-destructive technique that provides information about the vibrational modes of a material, which are sensitive to its crystal structure and local atomic environment. uni-siegen.de For Mg₂TiO₄, which has a spinel structure belonging to the Fd3m space group at ambient conditions, group theory predicts specific Raman active modes. researchgate.netresearchgate.net

At ambient pressure, the Raman spectrum of Mg₂TiO₄ typically shows six active modes: 3T₂g + 1Eg + 2A₁g. researchgate.netresearchgate.net The A₁g peaks, appearing at higher frequencies (around 603 and 727 cm⁻¹), are associated with the stretching modes of the MgO₄ tetrahedra. The Eg mode (around 303 cm⁻¹) is related to symmetric bending vibrations of oxygen atoms, while a T₂g mode (near 523 cm⁻¹) corresponds to an asymmetric bending of O-Mg-O bonds. researchgate.net Another T₂g mode at approximately 386 cm⁻¹ involves the opposing translations of cations and oxygens. researchgate.net

Raman spectroscopy is also extensively used to study the behavior of materials under high pressure. researchgate.netuwo.ca In the case of Mg₂TiO₄, pressure-induced phase transitions have been observed. As pressure increases, the Raman peaks shift to higher frequencies. researchgate.net Studies have shown that Mg₂TiO₄ undergoes a structural phase transition from the cubic spinel structure to a high-pressure tetragonal phase (I4₁/amd) at approximately 14.7 GPa. researchgate.netnih.gov This transition is characterized by the appearance of new Raman peaks. researchgate.net Due to sluggish kinetics at room temperature, the cubic and tetragonal phases can coexist over a wide pressure range, up to around 24.3 GPa. researchgate.netnih.gov The complete transformation to the tetragonal structure is observed at higher pressures, around 29.2 GPa, in X-ray diffraction experiments. nih.gov

Interactive Data Table: Raman Modes of Cubic Mg₂TiO₄ at Ambient Pressure

The following table summarizes the observed Raman active modes for cubic Mg₂TiO₄.

| Mode | Frequency (cm⁻¹) | Assignment |

| A₁g | ~727 | Stretching of MgO₄ tetrahedra |

| A₁g | ~603 | Stretching of MgO₄ tetrahedra |

| T₂g | ~523 | Asymmetric bending of O-Mg-O bonds |

| T₂g | ~386 | Opposing cation-oxygen translations |

| Eg | ~303 | Symmetric bending of oxygen vibrations |

| T₂g | - | - |

Note: The exact frequencies can vary slightly between different studies.

Spectroscopic Ellipsometry for Thin Film Optical Properties and Layer Characterization

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the dielectric properties, including refractive index and extinction coefficient, as well as the thickness of thin films. researchgate.netyoutube.com This method is highly sensitive to the properties of thin layers and interfaces. psu.eduyoutube.com

For the characterization of Mg₂TiO₄ thin films, a layer model is typically applied to analyze the measured ellipsometric data. This model often consists of multiple layers, such as the substrate, the Mg₂TiO₄ film, and a surface roughness layer, to accurately represent the physical structure of the sample. researchgate.net By fitting the experimental data to the model, the optical constants (refractive index n and extinction coefficient k) and the thickness of the Mg₂TiO₄ layer can be extracted over a range of wavelengths. researchgate.net

The optical properties of Mg₂TiO₄ thin films are influenced by factors such as the deposition method and annealing temperatures. researchgate.net For example, nitrogen doping in Mg₂TiO₄ has been shown to extend its light absorption into the visible region, reducing the band gap by more than 1 eV. nih.gov Spectroscopic ellipsometry can effectively track these changes in the optical response.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to investigate the physical and chemical changes in a material as a function of temperature. azonano.comresearchgate.net TGA measures changes in mass, while DSC measures the heat flow associated with transitions in the material. azonano.comhitachi-hightech.com

TGA is employed to study processes such as decomposition, dehydration, and oxidation by monitoring the mass loss or gain of a sample as it is heated at a controlled rate. azonano.com For Mg₂TiO₄, TGA can be used to determine its thermal stability and to study the effects of doping or different synthesis methods on its thermal behavior. ingentaconnect.comijarst.com For instance, TGA has been used to examine the thermal decomposition of mechanically alloyed Mg₂TiO₄ powders. ingentaconnect.com

DSC is a powerful tool for identifying thermal transitions like melting, crystallization, and glass transitions. fiveable.menih.gov It measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. hitachi-hightech.comtainstruments.com In the context of Mg₂TiO₄, DSC can be used to study phase transitions. For example, a reversible phase transition from a cubic to a tetragonal structure is known to occur at high temperatures (around 933 ± 20 K), although this can be kinetically hindered. nih.gov DSC analysis has been applied to transition metal-doped Mg₂TiO₄ spinels to investigate their thermal properties. researchgate.net

Interactive Data Table: Thermal Analysis Techniques for Mg₂TiO₄

| Technique | Principle | Information Obtained for Mg₂TiO₄ |

| Thermogravimetric Analysis (TGA) | Measures mass change versus temperature. azonano.com | Thermal stability, decomposition behavior, effect of synthesis on thermal properties. ingentaconnect.comijarst.com |

| Differential Scanning Calorimetry (DSC) | Measures heat flow difference versus temperature. hitachi-hightech.com | Phase transition temperatures (e.g., cubic to tetragonal), thermal effects of doping. nih.govresearchgate.net |

Phase Transitions and Stability of Mg2tio4 Under Controlled Conditions

Pressure-Induced Phase Transformations

High-pressure studies on Mg2TiO4 reveal a series of structural changes, including transitions to different crystalline forms and eventual decomposition.

Investigation of Cubic-to-Tetragonal Phase Transitions under High Pressure

At ambient temperature, applying pressure to the cubic spinel structure of Mg2TiO4 induces a phase transition to a tetragonal structure. Raman spectroscopy studies indicate this transformation begins at approximately 14.7 GPa. github.ionih.gov However, X-ray diffraction experiments show the completion of this transition at a higher pressure of 29.2 GPa, a difference attributed to the slow kinetics of the transformation at room temperature. github.ionih.gov This sluggishness results in a coexistence of both cubic and tetragonal phases over a pressure range of 14.7 to 24.3 GPa. github.ionih.govresearchgate.net The transition is characterized by a volume reduction of about 9%. nih.gov

Table 1: Pressure-Induced Cubic-to-Tetragonal Phase Transition in Mg2TiO4

| Experimental Method | Transition Onset Pressure (GPa) | Transition Completion Pressure (GPa) | Key Observation |

|---|---|---|---|

| Raman Spectroscopy | 14.7 github.ionih.gov | - | Coexistence of cubic and tetragonal phases between 14.7 and 24.3 GPa. github.ionih.gov |

| X-ray Diffraction | 15.7 researchgate.netresearchgate.net | 29.2 github.ionih.gov | Complete transformation to tetragonal structure. github.ionih.gov |

High-Pressure Decomposition Pathways of Mg2TiO4

Under the combined influence of high pressure and high temperature, Mg2TiO4 undergoes decomposition. With increasing pressure at elevated temperatures, spinel-type Mg2TiO4 breaks down into magnesium oxide (MgO) and ilmenite-type magnesium titanate (MgTiO3). mdpi.comresearchgate.net This decomposition is observed at pressures below approximately 5 GPa. mdpi.com

Further increases in pressure lead to subsequent transformations of the decomposition products. The ilmenite-type MgTiO3 transforms to a perovskite-type structure at pressures around 13–15 GPa. mdpi.com At even higher pressures, around 21 GPa, the assemblage of perovskite-type MgTiO3 and MgO further decomposes into 2MgO and TiO2 with a baddeleyite-type structure. mdpi.comresearchgate.net

Table 2: High-Pressure Decomposition Pathways of Mg2TiO4

| Pressure Range | Temperature | Decomposition Products | Source |

|---|---|---|---|

| < 5 GPa | High Temperature | MgTiO3 (ilmenite-type) + MgO | mdpi.com |

| ~13-15 GPa | High Temperature | MgTiO3 (perovskite-type) + MgO | mdpi.com |

| ~21 GPa | High Temperature | 2MgO + TiO2 (baddeleyite-type) | mdpi.comresearchgate.net |

Kinetic Studies of Pressure-Induced Transitions

The kinetics of the pressure-induced phase transitions in Mg2TiO4 are notably sluggish at room temperature. github.ionih.govresearchgate.net This is evident from the wide pressure range over which the cubic and tetragonal phases coexist. github.ionih.gov The difference in transition pressures observed between Raman spectroscopy and X-ray diffraction techniques further underscores the slow nature of this transformation. github.ionih.gov In thin films, the kinetics of the cubic-to-tetragonal transition are observed to be even slower compared to bulk materials, a phenomenon influenced by stress. mpg.detandfonline.com

Temperature-Dependent Phase Behavior

Temperature also plays a crucial role in the phase stability of Mg2TiO4, inducing both reversible phase transitions and eventual decomposition.

Cubic-to-Tetragonal Transitions with Temperature

Mg2TiO4 exhibits a reversible temperature-dependent phase transition. Below approximately 660 °C, the stable form is a tetragonal structure. github.io Above this temperature, it transforms into a cubic spinel structure. github.io Studies on synthetic Mg2TiO4 have confirmed this transition, with a two-phase region where both cubic and tetragonal forms coexist being observed below 664 °C. capes.gov.brminsocam.org The transition temperature has been estimated to be around 933 ± 20 K (660 °C). mpg.de

Thermal Decomposition Processes and Metastability of Mg2TiO4

At elevated temperatures, Mg2TiO4 can undergo thermal decomposition. The process and its products can be influenced by the surrounding atmosphere and the presence of other materials. For instance, the decomposition of dolomite, which can involve the formation of intermediate phases, shows a two-stage weight loss with increasing temperature, with the main decomposition occurring between 300 and 500 °C and secondary cracking between 500 and 650 °C. researchgate.netugr.es

The concept of metastability is also relevant to Mg2TiO4. A metastable state is a state that is not in thermodynamic equilibrium but persists for a significant time. ti.com In the context of thermal decomposition, metastable phases can form as intermediates before the system reaches its final, most stable state. researchgate.netrsc.org For example, in the thermal decomposition of calcite, metastable CaO nanocrystals form and aggregate. researchgate.net While specific studies on the thermal decomposition mechanisms and metastable intermediates of pure Mg2TiO4 are less detailed in the provided context, the principles of thermal decomposition and metastability observed in other oxide systems provide a framework for understanding its high-temperature behavior.

Influence of External Stimuli on Phase Transition Kinetics

The kinetics of phase transitions in Magnesium titanium oxide (Mg2TiO4) are significantly influenced by external stimuli, particularly in the form of thin films where substrate-induced stresses and crystallographic orientation play a crucial role. Research into epitaxial thin films of Mg2TiO4 has provided valuable insights into how these factors modulate the transformation dynamics, particularly the cubic-to-tetragonal phase transition.

In thin films, the kinetics of the cubic-to-tetragonal phase transition of Mg2TiO4 are markedly slower compared to bulk materials. tandfonline.commpg.de This retardation is primarily attributed to the presence of internal stress, which arises from two main sources: the mismatch in thermal expansion coefficients between the Mg2TiO4 film and the substrate, and the lattice parameter mismatches that occur during the phase transition itself. tandfonline.commpg.de

For instance, when Mg2TiO4 thin films are grown epitaxially on a Magnesium Oxide (MgO) (001) single-crystal substrate at high temperatures (approximately 1270 K), significant stress develops as the film cools. tandfonline.commpg.de This thermal stress, a consequence of the differing rates at which the film and substrate contract, introduces a biaxial compression in the film, leading to a tetragonal distortion of the cubic Mg2TiO4 matrix even before the phase transition begins. scispace.com The presence of this inherent stress field directly impacts the energy barriers and pathways of the phase transformation.

The influence of stress on the transition kinetics has been observed through in-situ high-temperature transmission electron microscopy studies. tandfonline.commpg.de These studies reveal that the transformation process in thin films is sluggish, a direct consequence of the mechanical constraints imposed by the substrate.

| Factor | Influence on Mg2TiO4 Thin Film Phase Transition | Source |

| Thermal Expansion Mismatch | Induces biaxial compressive stress in the film upon cooling from growth temperature. | tandfonline.commpg.de |

| Lattice Parameter Mismatch | Generates stress at the interface between the parent and product phases during transformation. | tandfonline.commpg.de |

| Overall Effect of Stress | The kinetics of the cubic-to-tetragonal phase transition are slowed down compared to bulk material. | tandfonline.commpg.de |

The stress present in Mg2TiO4 thin films not only slows down the phase transition but also makes the kinetics sensitive to the crystallographic orientation of the newly forming tetragonal grains relative to the film plane. tandfonline.commpg.de The stability of these tetragonal grains is directly affected by the stress state, leading to the preferential formation and stability of certain orientations over others. tandfonline.commpg.de

Under the biaxial compressive stress found in films grown on MgO (001), the cubic spinel matrix experiences a tetragonal distortion where the longer axis is perpendicular to the substrate surface. scispace.com This condition energetically favors the formation of tetragonal grains that are oriented "in-plane". scispace.com Consequently, these in-plane oriented grains are more stable than those with other orientations.

This orientation dependence is also evident during the reverse tetragonal-to-cubic phase transition. The more stable in-plane grains are observed to vanish more slowly than grains with other orientations, such as 'c' grains, which have a higher elastic enthalpy and are therefore less stable under the prevailing stress conditions. scispace.com This demonstrates a clear link between the crystallographic orientation and the kinetic stability of the phases within the stressed thin film environment.

| Crystallographic Orientation | Stability under Biaxial Compression | Effect on Transition Kinetics | Source |

| In-plane Grains | Higher stability due to lower elastic enthalpy. Formation is favored. | Slower to transform during both the forward (cubic to tetragonal) and reverse (tetragonal to cubic) transitions. | scispace.com |

| 'c' Grains | Lower stability due to higher elastic enthalpy. | Faster to transform during the reverse (tetragonal to cubic) transition. | scispace.com |

Theoretical and Computational Investigations of Mg2tio4

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, rooted in quantum mechanics, offer a powerful tool for predicting material properties without empirical parameters. DFT, a widely used method within this framework, has been instrumental in understanding the complex behaviors of Mg₂TiO₄.

Electronic Band Structure Calculations

DFT calculations have been employed to determine the electronic band structure of Mg₂TiO₄. researchgate.netnih.gov These calculations reveal that pristine Mg₂TiO₄ is a semiconductor with a wide band gap. nih.gov The valence band maximum (VBM) is primarily composed of O 2p orbitals, while the conduction band minimum (CBM) is mainly contributed by Ti 3d orbitals. researchgate.net The calculated band gap is typically underestimated by standard DFT functionals like the Generalized Gradient Approximation (GGA), but it provides a qualitative understanding of its insulating nature. materialsproject.orgresearchgate.net For instance, one study calculated a band gap of 3.283 eV. materialsproject.org Another study noted that pristine Mg₂TiO₄ has a sharp absorption edge around 350 nm, corresponding to a band gap of over 3.7 eV, and shows no absorption in the visible light region. nih.gov

The electronic structure of Mg₂TiO₄ can be tuned through modifications such as doping. For example, nitrogen doping has been shown to effectively reduce the band gap by more than 1 eV, extending its light absorption into the visible spectrum. nih.gov

Ab-initio Total Energy and Structural Stability Analysis

Ab-initio total energy calculations are crucial for assessing the structural stability of different phases and configurations of Mg₂TiO₄. aps.orgnih.gov These calculations have been used to compare the energies of various theoretically predicted and experimentally observed structures. nih.gov For example, DFT has been used to correctly predict that the inverse spinel structure is the ground state for Mg₂TiO₄, in contrast to some classical interatomic potential models that incorrectly favor a normal spinel ground state. minsocam.org

These calculations help in understanding the thermodynamic stability of the compound and predicting potential phase transitions under different conditions. The formation energy, a key indicator of stability, can be calculated to confirm the stability of the Mg₂TiO₄ structure. researchgate.net

Prediction of Quasiparticle Energies and Absorption Spectra (GW-BSE Method)

For a more accurate description of excited-state properties like quasiparticle energies and optical absorption spectra, methods beyond standard DFT are necessary. The GW approximation and the Bethe-Salpeter Equation (BSE) are state-of-the-art techniques for this purpose. researchgate.netcecam.org The GW method provides a more accurate calculation of the electronic self-energy, leading to better predictions of band gaps and quasiparticle energies. researchgate.netcecam.org

Following the GW calculation, solving the BSE allows for the inclusion of electron-hole interactions (excitonic effects), which are essential for accurately predicting optical absorption spectra. researchgate.netnih.gov While specific GW-BSE calculations for Mg₂TiO₄ are not extensively detailed in the provided context, this methodology is the standard for obtaining precise predictions of its electronic excitations and optical properties. researchgate.netnih.govarxiv.org

Modeling of Excitonic States and Interlayer Exciton (B1674681) Formation in Thin Films

Theoretical modeling has been used to investigate the behavior of excitons in Mg₂TiO₄, particularly in thin film form. researchgate.net DFT calculations suggest that in thin films of Mg₂TiO₄ grown on a substrate like MgO, polarity-driven atomic displacements can occur at the interface. cnr.it These displacements significantly affect the film's electrostatics, leading to the localization of filled and empty band-edge states in different layers of the Mg₂TiO₄ film. cnr.it

This charge separation creates a favorable environment for the formation of interlayer excitons, where the photoexcited electron and hole are localized in different layers. cnr.it The potential for these interlayer excitons is significant as their properties, such as binding energy, could be tuned by varying the thickness of the Mg₂TiO₄ film. cnr.it The formation of these excitonic states is a key area of research for potential optoelectronic applications. osti.govresearchgate.net

Modeling of Cation Ordering and Disorder Phenomena

The arrangement of Mg²⁺ and Ti⁴⁺ cations on the tetrahedral and octahedral sites of the spinel structure is a critical factor influencing the properties of Mg₂TiO₄. Computational modeling has been essential in understanding these ordering and disordering phenomena.

At room temperature, Mg₂TiO₄ is confirmed to have a completely inverse spinel structure, where Ti⁴⁺ ions occupy half of the octahedral sites, and Mg²⁺ ions are distributed over the remaining octahedral and all tetrahedral sites. researchgate.netarizona.edu Computational studies have combined interatomic potential models with Monte Carlo simulations and DFT to investigate cation ordering. minsocam.orgresearchgate.netminsocam.org

These models have shown that cation disordering becomes noticeable at temperatures above approximately 900 °C. researchgate.netarizona.edu For example, by 1416 °C, about 4% of the Ti⁴⁺ ions move to tetrahedral sites. researchgate.netarizona.edu The thermodynamic parameters of this disordering process, such as the enthalpy of Mg-Ti disorder, have been calculated from these models and are in good agreement with experimental data. researchgate.netarizona.edu

Interestingly, while classical models sometimes fail to predict the correct ground state, DFT calculations have accurately shown the inverse spinel structure to be the most stable. minsocam.org Furthermore, simulations have indicated the presence of considerable short-range order in the high-temperature cubic phase of Mg₂TiO₄. minsocam.org Thermodynamic models, such as the one proposed by O'Neill and Navrotsky, have been successfully applied to describe the cation ordering behavior in spinels like Mg₂TiO₄. rruff.info

Table of Modeled Properties of Mg₂TiO₄

| Property | Method | Finding | Reference |

| Electronic Band Gap | DFT (GGA) | 3.283 eV (calculated) | materialsproject.org |

| Experimental (UV-Vis) | > 3.7 eV (pristine) | nih.gov | |

| DFT (with N-doping) | Reduced by > 1 eV | nih.gov | |

| Ground State Structure | DFT | Inverse Spinel | minsocam.org |

| Cation Disorder | In-situ Neutron Diffraction | Begins above 900 °C | researchgate.netarizona.edu |

| ~4% Ti on tetrahedral sites at 1416 °C | researchgate.netarizona.edu | ||

| Enthalpy of Disorder | Thermodynamic Modeling | -46.1 ± 0.4 kJ/mol | researchgate.netarizona.edu |

| Interlayer Excitons | DFT | Favorable formation in thin films on MgO | cnr.it |

Application of Cluster Expansion (CE) Method for Configurational Energies

The Cluster Expansion (CE) method is a powerful theoretical framework used to describe the relationship between the atomic arrangement (configuration) and the physical properties of an alloy, such as its formation energy. osti.govresearchgate.net In a material like Mg2TiO4, which has a spinel structure, the magnesium (Mg²⁺) and titanium (Ti⁴⁺) cations can be distributed over tetrahedral and octahedral sites in various ways. Each distinct arrangement, or configuration, has a specific energy.

The CE method represents the configurational dependence of a physical quantity, like energy, as a series of contributions from different clusters of lattice sites (e.g., pairs, triplets, quadruplets of sites). osti.govresearchgate.net The formalism casts the energy in the form of a generalized Ising-type model. researchgate.net This approach begins with first-principles calculations, often using Density Functional Theory (DFT), to determine the total energies of a set of ordered structures. osti.gov The CE method then fits a set of effective cluster interactions (ECIs) to these calculated energies.

Once the ECIs are determined, the model can be used to rapidly calculate the energy of any of the vast number of possible atomic configurations. arxiv.org This allows for the efficient screening of low-energy (and thus more stable) ground-state structures. The accuracy of the CE method depends on the number and type of clusters included in the expansion. osti.gov For example, one study found that using 25 cluster functions was necessary to accurately represent the configuration-dependent energy of a system, whereas 8 was insufficient. osti.gov This approach provides a critical link between quantum mechanical calculations and statistical mechanics methods like Monte Carlo simulations, which can then be used to explore thermodynamic properties at finite temperatures. osti.gov

Theoretical Prediction of Temperature Dependence of Cation Distribution

The distribution of Mg²⁺ and Ti⁴⁺ cations between the tetrahedral and octahedral sites in the Mg2TiO4 spinel structure is temperature-dependent. At absolute zero, the cations will arrange in the lowest energy configuration. As temperature increases, entropy becomes more significant, and the cations begin to disorder, leading to a change in the cation distribution. This distribution significantly influences the material's physical and chemical properties.

By fitting the model parameters to experimental data obtained at various temperatures (often from techniques like in-situ neutron or X-ray diffraction), a predictive model for the cation distribution as a function of temperature can be established. researchgate.netscispace.com For example, in a study on magnesioferrite, samples were annealed at different temperatures, quenched, and their cation distributions were determined. scispace.com These data were then used to derive the thermodynamic parameters that govern the ordering process. Such theoretical predictions are essential for understanding the thermal history and properties of titanomagnetites and related spinels. msu.ru

Thermodynamic and Elastic Property Predictions

Computational methods are also employed to predict key thermodynamic and mechanical properties, providing data that is essential for material design and application.

Estimation of Debye Temperature using Models (e.g., Debye-Grüneisen Model)

The Debye temperature (θD) is a fundamental parameter in solid-state physics that represents the characteristic temperature scale for lattice vibrations. It signifies the temperature above which all vibrational modes (phonons) begin to be excited and below which they are "frozen out." The Debye model treats the atomic vibrations of a solid as phonons in a box. wikipedia.org

The Debye temperature can be estimated using computational models like the quasi-harmonic Debye-Grüneisen model. aps.orgaps.org This model calculates θD from fundamental material properties, including the bulk modulus (B), Poisson's ratio (σ), and the average atomic mass and volume. aps.org The model combines the Debye theory of heat capacity with the Grüneisen parameter, which describes the volume dependence of the vibrational frequencies. researchgate.net First-principles calculations can provide the necessary inputs, such as the elastic constants, to feed into these models and predict the Debye temperature without direct experimental measurement. researchgate.net

Calculation of Elastic Constants and Mechanical Moduli (e.g., Voigt-Reuss-Hill Method)

Elastic constants (Cij) quantify a material's resistance to elastic deformation under stress and are fundamental to understanding its mechanical behavior. kabarak.ac.ke For a cubic crystal like Mg2TiO4, there are three independent elastic constants: C11, C12, and C44. These can be calculated from first principles using methods based on Density Functional Theory (DFT). researchgate.netmaterialsproject.org The process involves applying small, well-defined strains to the crystal lattice and calculating the resulting stress, from which the elastic tensor can be derived. materialsproject.org

While elastic constants describe a single crystal, most real-world materials are polycrystalline. To estimate the elastic properties of a polycrystalline aggregate, averaging methods are used. The Voigt-Reuss-Hill (VRH) approximation is a widely used and reliable method. unileoben.ac.atmdpi.com The Voigt method assumes uniform strain and provides an upper bound for the elastic moduli, while the Reuss method assumes uniform stress and gives a lower bound. unileoben.ac.at The Hill average is the arithmetic mean of the Voigt and Reuss bounds and is generally considered the most accurate estimate for isotropic polycrystalline materials. unileoben.ac.atmdpi.com From the averaged elastic constants, important mechanical moduli such as the Bulk modulus (B), Shear modulus (G), and Young's modulus (E) can be determined. researchgate.netkabarak.ac.ke

Table 1: Predicted Elastic Properties of a Spinel Compound (Illustrative) Note: The following table provides illustrative values for a generic spinel compound calculated via first-principles methods, as specific computational data for Mg2TiO4 was not available in the provided search context. The methodology is directly applicable to Mg2TiO4.

Thermal Grüneisen Parameters for Different Phases

The Grüneisen parameter (γ) is a dimensionless quantity that describes the relationship between a crystal's thermal expansion and its heat capacity. wikipedia.org More fundamentally, it quantifies how the vibrational frequencies (phonons) of a crystal change with a change in its volume. aps.org A positive Grüneisen parameter indicates that the material expands upon heating, which is typical for most materials.

The Grüneisen parameter can be calculated for individual phonon modes (γi) or as an average over all modes. unige.it Computational methods within the quasi-harmonic approximation (QHA) allow for the calculation of these mode-dependent Grüneisen parameters from the phonon dispersion relations. unige.it These calculations are crucial for accurately predicting thermodynamic properties like thermal expansion at different temperatures and pressures. unige.itresearchgate.net

Mg2TiO4 is known to undergo phase transitions under pressure, dissociating into phases such as ilmenite-type MgTiO3 and periclase (MgO). mdpi.com Each of these phases will have its own distinct set of vibrational properties and, consequently, its own Grüneisen parameter. researchgate.net Theoretical calculations can determine the Grüneisen parameter for each of these high-pressure phases, providing vital data for modeling the behavior of Mg2TiO4 and related compositions within planetary interiors, where such phases are stable. unige.it

Table of Compounds Mentioned

Defect Chemistry and Doping Engineering in Mg2tio4

Intrinsic Point Defects and Non-Stoichiometry

Intrinsic point defects, such as vacancies and anti-site defects, are thermodynamically stable imperfections in the crystal lattice that can significantly influence the material's properties. In spinel structures like Mg2TiO4, cation anti-site defects, where Mg²⁺ occupies a Ti⁴⁺ site and vice-versa, are common. These defects play a crucial role in accommodating deviations from the ideal stoichiometric ratio. researchgate.netnih.gov The formation of these defects is an equilibrium process, and their concentration can be influenced by factors such as temperature and the partial pressure of oxygen during synthesis.

Doping Strategies for Property Modulation

Doping, the intentional introduction of foreign atoms (dopants) into a host lattice, is a powerful technique to engineer the material's properties. In Mg2TiO4, doping is primarily employed to enhance its luminescent and photocatalytic capabilities.

Mn⁴⁺-Doping for Enhancing Luminescent Properties

Doping Mg2TiO4 with tetravalent manganese (Mn⁴⁺) ions is a well-established method to induce strong red luminescence. The Mn⁴⁺ ion, when substituting the Ti⁴⁺ site in the Mg2TiO4 lattice, exhibits a characteristic sharp red emission at approximately 658 nm. researchgate.net This emission originates from the spin-forbidden ²E → ⁴A₂ electron transition of the Mn⁴⁺ ion. researchgate.net The efficiency of this luminescence is highly sensitive to the local crystal field environment of the Mn⁴⁺ ion. Researchers have successfully synthesized Mn⁴⁺-doped Mg2TiO4 nanoparticles that show strong red emission without detectable presence of other manganese oxidation states like Mn²⁺ or Mn³⁺. researchgate.net The luminescent properties of these phosphors make them promising candidates for applications in solid-state lighting, particularly for creating warmer white light with improved color rendering. researchgate.net

Table 1: Luminescent Properties of Mn⁴⁺-Doped Mg2TiO4

| Property | Value | Reference |

|---|---|---|

| Emission Peak | ~658 nm | researchgate.net |

| Emission Transition | ²E → ⁴A₂ | researchgate.net |

Codoping Effects on Lattice Structure, Electronic Structure, and Photoluminescence

To further enhance the luminescent performance of Mn⁴⁺-doped Mg2TiO4, codoping with other ions has been explored. The introduction of codopants can modify the crystal lattice, alter the electronic structure, and influence the local symmetry around the Mn⁴⁺ activator ions, thereby affecting the photoluminescence intensity. acs.org For instance, codoping with ions such as Ca²⁺, Sr²⁺, Ba²⁺, Li⁺, Na⁺, or Al³⁺ can lead to changes in the coordination environment of Mn⁴⁺. acs.org A notable enhancement in emission intensity was observed in Li⁺/Mn⁴⁺ codoped Mg2TiO4, which is attributed to improved structural symmetry and favorable defect chemistry. acs.org The codoping strategy provides a pathway to fine-tune the luminescent properties for developing novel and more efficient photoluminescent materials. acs.org Studies have also investigated the substitution of Mg and Ti sites with Al and Sn, respectively, to modify the photoluminescence properties. researchgate.netresearchgate.net

Nitrogen Doping for Inducing Visible Light Activity

For photocatalytic applications, pristine Mg2TiO4 is limited by its wide band gap, which restricts its activity to the UV region of the electromagnetic spectrum. nih.gov Nitrogen doping has emerged as an effective strategy to overcome this limitation. By introducing nitrogen atoms into the Mg2TiO4 lattice, typically by substituting oxygen atoms, the band gap of the material is significantly reduced. nih.gov This reduction in the band gap extends the material's light absorption into the visible region (λ ≥ 400 nm), making it a visible-light-active photocatalyst. nih.govnih.gov Nitrogen-doped Mg2TiO4 (Mg2TiO4-xNy) has demonstrated superior photocatalytic activity, for example, in the disinfection of E. coli under visible light illumination. nih.gov The enhanced activity is attributed to the generation of reactive oxygen species, such as superoxide (B77818) radicals (•O₂⁻), upon visible light irradiation. nih.govnih.gov Theoretical calculations have confirmed the crucial role of nitrogen dopants in improving the visible light sensitivity of Mg2TiO4. nih.gov

Table 2: Effect of Nitrogen Doping on Mg2TiO4 Properties

| Property | Pristine Mg2TiO4 | Nitrogen-Doped Mg2TiO4 | Reference |

|---|---|---|---|

| Light Absorption | UV region | Visible light region (λ ≥ 400 nm) | nih.gov |

| Photocatalytic Activity | Low under visible light | High under visible light | nih.gov |

Defect-Mediated Phenomena

The presence of defects, both intrinsic and extrinsic, can give rise to various phenomena that influence the material's performance. In the context of luminescence, defects can act as trapping centers for charge carriers, which can either quench the luminescence or, in some cases, lead to long-lasting phosphorescence. The local symmetry distortion around the dopant ions due to nearby defects can alter the selection rules for electronic transitions, thereby affecting the emission intensity and lifetime. For instance, in Li⁺/Mn⁴⁺ codoped Mg2TiO4, the enhanced luminescence is partly attributed to the favorable defect chemistry created by the codopant. acs.org In photocatalysis, defects can act as recombination centers for photogenerated electron-hole pairs, which is generally detrimental to the photocatalytic efficiency. However, certain types of defects can also serve as active sites for surface reactions. The understanding and control of these defect-mediated phenomena are crucial for optimizing the performance of Mg2TiO4 in its various applications.

Influence of Defects on Charge Transfer Complex Formation

The formation of charge transfer complexes in Mg2TiO4 is significantly influenced by the presence of defects, which can be either intrinsic (native) or extrinsic (introduced by doping). These defects create localized electronic states within the band gap, altering the charge transport and optical properties of the material.

The interaction between dopant ions and native defects, such as vacancies, can lead to the formation of complex defect clusters. For example, the coupling of a dopant ion with a nearby vacancy can create a new complex with a distinct energy level. This phenomenon is observed in various materials where dopants and vacancies pair up, affecting the electronic structure. aps.org In some systems, this charge transfer between ions and acceptor defects can lead to the formation of (ion-acceptor) complexes, which can transform shallow acceptor levels into deep acceptor levels. aps.org

Nitrogen doping in Mg2TiO4, for instance, creates nitrogen-related defects that modify the electronic band structure. This doping process can lead to the formation of Ti³⁺ defects and nitrogen-related states within the valence band, which in turn narrows the band gap. ucl.ac.uk This alteration of the electronic structure facilitates charge transfer under visible light, which is crucial for applications like photocatalysis. nih.gov The introduction of nitrogen can also make charge transfer easier, as suggested by electrochemical impedance spectroscopy. nih.gov

The stability of a material's electronic structure is a driving factor for defect formation. In some intermetallic compounds, the introduction of vacancies can remove unfavorable antibonding interactions and stabilize the structure by moving the Fermi level into a pseudo-gap. nih.gov This principle highlights that defect formation is not random but a mechanism to achieve electronic stability. While Mg2TiO4 has a different structure, the underlying principle that defects can optimize electronic configurations is broadly applicable.

The table below summarizes the influence of different types of defects on charge transfer characteristics in titanate-based materials.

Table 1: Influence of Defects on Charge Transfer in Titanate-based Materials

| Defect Type | Influence on Charge Transfer | Resulting Property Change |

|---|---|---|

| Nitrogen Dopant | Creates N 1s states, narrows band gap, and may form Ti³⁺ defects. ucl.ac.uk | Enhances visible light absorption and facilitates easier charge transfer. nih.gov |

| Metal Ion Dopants | Can form complex defects with vacancies, creating new energy levels. aps.org | Alters electronic structure and can change acceptor level depths. aps.org |

| Oxygen Vacancies | Can act as electron donors after ionization. youtube.com | Increases charge carrier concentration. |

| Cation Vacancies | Can act as acceptors, trapping holes. aps.org | Can interact with dopant ions to form charge transfer complexes. aps.org |

Correlation between Defect Chemistry and Luminescence Enhancement

The luminescence of Mg2TiO4, particularly when doped with transition metal ions like Mn⁴⁺, is strongly correlated with its defect chemistry. The local environment of the luminescent center, which is dictated by the surrounding crystal structure and the presence of defects, plays a crucial role in the efficiency of light emission.

A codoping strategy is often employed to enhance the luminescence of Mn⁴⁺ in Mg2TiO4. By introducing other ions (e.g., Li⁺, Na⁺, Al³⁺, Ca²⁺, Sr²⁺, Ba²⁺), the coordination environment around the Mn⁴⁺ ions can be tuned. acs.org This codoping can affect the structural symmetry and the defect chemistry of the host material, which in turn influences the luminescence intensity. acs.org For instance, the emission intensity of Li⁺/Mn⁴⁺ codoped Mg2TiO4 was found to be significantly higher than that of other samples, a phenomenon attributed to favorable changes in structural symmetry and defect chemistry. acs.org

The presence of defects can also lead to non-radiative recombination, which quenches luminescence. Both pure Mg2TiO4 and nitrogen-doped Mg2TiO4 exhibit intense photoluminescence signals, indicating the presence of radiative charge recombination events. nih.gov However, careful engineering of defects can passivate non-radiative centers and enhance radiative transitions. The introduction of dopants can alter the concentration of point defects, which is a key factor in managing the functional properties of materials. mdpi.com

Furthermore, plasmonic enhancement is another avenue for boosting luminescence. By incorporating noble metal nanoparticles like silver, the luminescence of Mg2TiO4:Mn⁴⁺ can be increased. nih.gov The localized surface plasmon resonance of the nanoparticles can resonantly interact with the incident light or the emitted fluorescence, increasing the light absorption cross-section or the radiative rate of the Mn⁴⁺ emitter. nih.gov A study demonstrated that the luminescence of Mg2TiO4:Mn⁴⁺ could be enhanced by up to 1.5 times when supported by localized surface plasmon resonance in Ag@SiO₂ nanoparticles. nih.gov

The following table details the research findings on luminescence enhancement in doped Mg2TiO4.

Table 2: Research Findings on Luminescence Enhancement in Doped Mg2TiO4

| Dopant/Codopant System | Key Finding | Reported Enhancement |

|---|---|---|

| Mn⁴⁺ with Li⁺ Codoping | The emission intensity was much higher compared to other codopants. acs.org | The enhancement is linked to structural symmetry and defect chemistry modifications. acs.org |

| Mn⁴⁺ with Ag@SiO₂ Nanoparticles | Luminescence enhancement is dependent on the size and concentration of silver nanoparticles. nih.gov | Up to a 1.5-fold increase in luminescence intensity was observed. nih.gov |

| Nitrogen Doping | Leads to intense photoluminescence signals, indicating radiative charge recombination. nih.gov | The doping extends light absorption into the visible region. nih.gov |

Advanced Functional Applications of Mg2tio4 in Materials Science

Dielectric Materials for Microwave Communication Systems

Integration in Low-Temperature Co-Fired Ceramics (LTCC) Applications

Low-Temperature Co-fired Ceramic (LTCC) technology is a crucial platform for manufacturing multilayer electronic components, enabling the integration of passive components into a compact, robust package. ucalgary.cauark.eduorbray.com The key requirement for LTCC materials is a low sintering temperature, typically below the melting point of highly conductive metals like silver (~961 °C), allowing for co-firing of the ceramic and metallic layers. mdpi.comresearchgate.net

While direct and extensive research on the integration of pure Mg₂TiO₄ into LTCC applications is not widely documented, the exploration of similar magnesium-based silicates and titanates provides a strong indication of its potential and the associated challenges. For instance, materials like Mg₂SiO₄ are considered promising for microwave communication applications due to their low dielectric constant and high-quality factor (Q×f value). mdpi.comresearchgate.net However, their high sintering temperatures and large negative temperature coefficient of resonant frequency (τf) hinder their direct use in LTCC devices. mdpi.comresearchgate.net

To overcome these limitations, various strategies are employed, such as the addition of sintering aids like LiF or low-melting-point glasses to reduce the sintering temperature. mdpi.comresearchgate.net Furthermore, to tailor the dielectric properties for specific applications, composite systems are often developed. For example, in Mg₂SiO₄-based ceramics, CaTiO₃ and Li₂TiO₃ have been introduced to adjust the τf to a near-zero value, a critical requirement for frequency-stable devices. mdpi.com